10-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
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Overview
Description
Aridanin is a triterpenoid N-acetylglycoside derived from the root of Tetrapleura tetraptera, a plant commonly used as a seasoning spice in Cameroonian cuisine . This compound has garnered attention due to its potential medicinal properties, including antibacterial and anti-schistosomiasis activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aridanin can be synthesized through a multi-step reaction process. The synthesis involves the use of various reagents and conditions, including sodium hydrogencarbonate, N-bromosuccinimide, trimethylsilyl trifluoromethanesulfonate, ethylenediamine, pyridine, and palladium on activated carbon . The reaction conditions typically involve temperature control, ranging from -20°C to 80°C, and the use of solvents such as water, acetone, dichloromethane, and ethanol .
Industrial Production Methods
Industrial production of aridanin involves the extraction and isolation from the fruits of Tetrapleura tetraptera. The process includes the preparation of a solution of aridanin in Tween 80 (Polysorbate 80) and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
Aridanin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving aridanin include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperature and pH control to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of aridanin include derivatives with enhanced antibacterial and anti-inflammatory properties .
Scientific Research Applications
Aridanin has a wide range of scientific research applications:
Mechanism of Action
Aridanin exerts its effects through various molecular targets and pathways. It modulates cholinergic, serotonergic, and opioid receptors, contributing to its anticonvulsive properties . Additionally, aridanin’s neuroprotective potential is linked to its ability to reduce oxidative stress and pro-inflammatory cytokines .
Comparison with Similar Compounds
Aridanin is unique due to its triterpenoid saponin structure, which distinguishes it from other similar compounds. Some similar compounds include:
Angolensin: Another triterpenoid with potential biological activities.
Grandiflorenic acid: Known for its anti-inflammatory properties.
Guineensine: Exhibits antibacterial and anticancer activities.
Aridanin’s uniqueness lies in its potent molluscicidal properties and its potential in treating neurodegenerative diseases .
Properties
IUPAC Name |
10-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H61NO8/c1-21(41)39-28-30(43)29(42)24(20-40)46-31(28)47-27-12-13-35(6)25(34(27,4)5)11-14-37(8)26(35)10-9-22-23-19-33(2,3)15-17-38(23,32(44)45)18-16-36(22,37)7/h9,23-31,40,42-43H,10-20H2,1-8H3,(H,39,41)(H,44,45) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFWJSCLROXBBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C)C(=O)O)C)C)C)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H61NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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